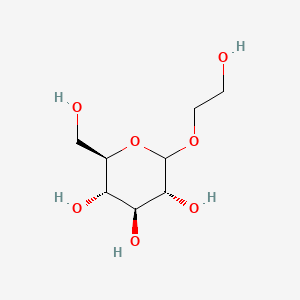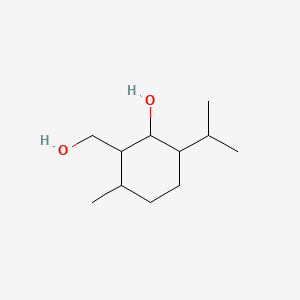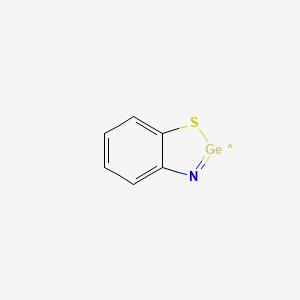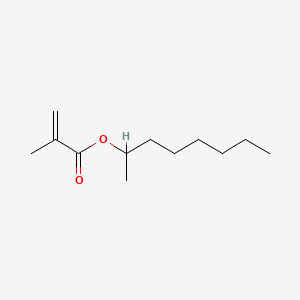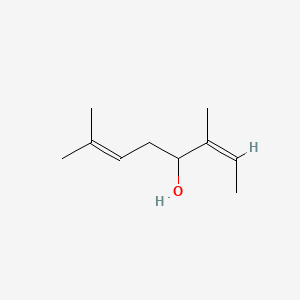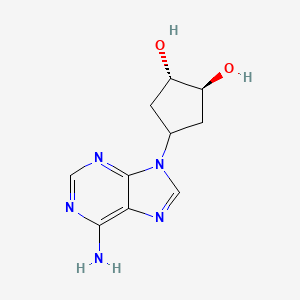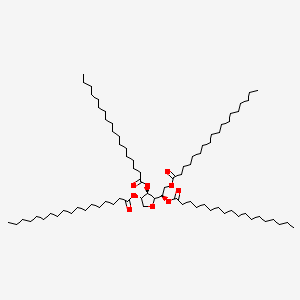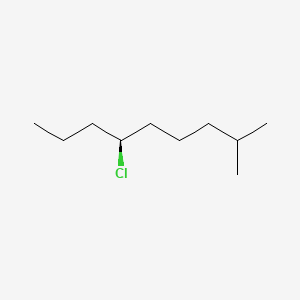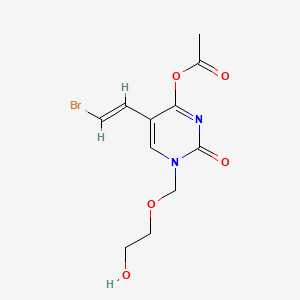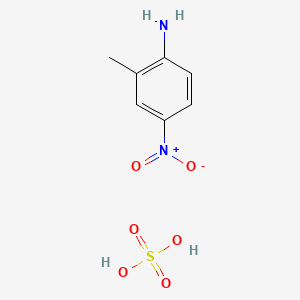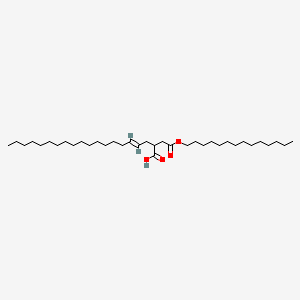
Einecs 241-413-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 241-413-8, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and has a wide range of applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:
C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the reaction of cyanuric chloride with ammonia in large reactors, followed by purification and crystallization steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric acid.
Reduction: It can be reduced to form melamine.
Substitution: It can undergo substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include primary and secondary amines, as well as alcohols.
Major Products Formed
Oxidation: Cyanuric acid.
Reduction: Melamine.
Substitution: Various substituted triazines, depending on the nucleophile used.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine is unique among triazines due to its specific chemical structure and reactivity. Similar compounds include:
Cyanuric acid: A triazine derivative that is formed through the oxidation of 1,3,5-triazine-2,4,6-triamine.
Melamine: A triazine derivative that is formed through the reduction of 1,3,5-triazine-2,4,6-triamine.
Substituted triazines: Various triazine derivatives that are formed through substitution reactions with different nucleophiles.
Each of these compounds has unique properties and applications, but 1,3,5-triazine-2,4,6-triamine stands out due to its versatility and wide range of applications in different fields.
Properties
CAS No. |
17375-29-0 |
|---|---|
Molecular Formula |
C7H5MnO2+ |
Molecular Weight |
176.05 g/mol |
IUPAC Name |
manganese(2+);benzoate |
InChI |
InChI=1S/C7H6O2.Mn/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+2/p-1 |
InChI Key |
NYGHSXPELPWIBB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



